molecular formula C24H19N3O4 B7715020 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide

Cat. No.: B7715020
M. Wt: 413.4 g/mol
InChI Key: BMDPCXMNGLRZJO-UHFFFAOYSA-N
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Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a nitro group, and a phenylbenzamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the nitro group and the phenylbenzamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in the production process. Quality control measures, such as chromatography and spectroscopy, are essential to verify the compound’s purity and composition.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the quinoline and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. The compound’s structure allows it to bind to active sites, modulate enzyme activity, and influence cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(2-methoxyphenyl)butanamide
  • N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide

Uniqueness

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c1-16-10-11-22-18(12-16)13-19(23(28)25-22)15-26(20-7-3-2-4-8-20)24(29)17-6-5-9-21(14-17)27(30)31/h2-14H,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDPCXMNGLRZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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